N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide
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Overview
Description
The compound appears to contain a bithiophene moiety, which is a type of aromatic compound that consists of two thiophene rings fused together . Bithiophenes are colorless solids and are often used in organic electronics due to their semiconducting properties .
Molecular Structure Analysis
Bithiophenes have a planar structure, unlike biphenyls . The presence of sulfur atoms in the thiophene rings contributes to their aromaticity and stability.Chemical Reactions Analysis
Bithiophenes can undergo various chemical reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions .Physical and Chemical Properties Analysis
Bithiophenes are colorless solids with a molecular formula of C8H6S2 . They have a density of 1.44 g/cm^3 and a melting point of 31.1 °C .Scientific Research Applications
Selective Cyclooxygenase-2 Inhibitors
Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, including compounds with a fluorine atom on the phenyl ring, has demonstrated significant potential in selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This property is beneficial for developing treatments for conditions like rheumatoid arthritis, osteoarthritis, and acute pain, showcasing the medicinal chemistry applications of fluorine-substituted benzenesulfonamides (Hashimoto et al., 2002).
Fungicidal Activities
Structural characteristics of N-phenylbenzenesulfonamide derivatives have been quantitatively analyzed for their fungicidal activities against Pythium ultimum, a pathogen responsible for Damping-off disease. The introduction of fluorine and chloro substituents has been found to enhance fungicidal activity, indicating the importance of structural modification in agricultural applications (조윤기 et al., 2008).
Electrophilic Fluorinating Agents
The development of sterically demanding electrophilic fluorinating reagents like N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) exemplifies the advancements in organic synthesis, particularly in improving enantioselectivity in fluorination reactions. Such reagents highlight the potential of sulfonamide derivatives in facilitating specific chemical transformations (Yasui et al., 2011).
Anticancer Agents
Sulfonamide derivatives have shown promising anticancer effects, particularly in inhibiting cancer cell lines such as human gastric adenocarcinoma (AGS) and colorectal adenocarcinoma (HT-29). Research into novel aminothiazole-paeonol derivatives indicates significant potential for developing effective anticancer treatments (Tsai et al., 2016).
Nitrogen Source for C–N Bond Formation
N-Fluorobenzenesulfonimide has been identified as an efficient nitrogen source for C–N bond formation. This application is crucial in organic synthesis, facilitating the development of various nitrogen-containing compounds with potential pharmaceutical applications (Li & Zhang, 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-fluoro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3S3/c17-12-3-1-2-4-16(12)24(20,21)18-9-13(19)15-6-5-14(23-15)11-7-8-22-10-11/h1-8,10,13,18-19H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAZWSDLXQNAMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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